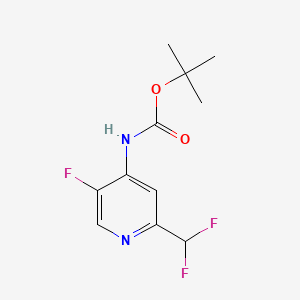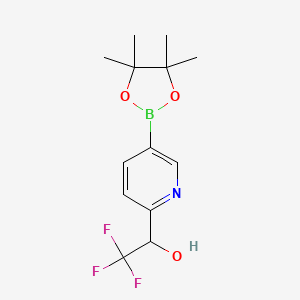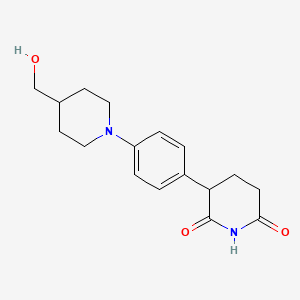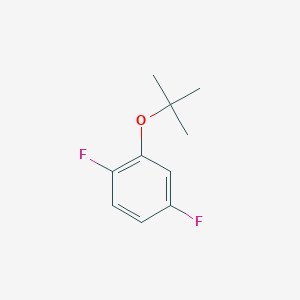
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropanol group attached to a chloronitrophenyl ring, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like azide ions, benzenethiolate, and methoxide ions in methanol or DMF are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
Oxidation: Formation of corresponding oxides or quinones.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes or interact with cellular receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloronitrophenyl group but lacks the hexafluoroisopropanol moiety.
4-Chloro-3-nitrophenyl-salicylaldimine-pyranopyrimidine dione: Contains a similar aromatic ring structure with different functional groups.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H4ClF6NO3 |
|---|---|
Molekulargewicht |
323.57 g/mol |
IUPAC-Name |
2-(4-chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H4ClF6NO3/c10-5-2-1-4(3-6(5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H |
InChI-Schlüssel |
ZXMOEKYNNYATBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)






![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)


![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)

